A Technical Guide to the Synthesis and Characterization of Clothianidin-2-S-propanoic acid
A Technical Guide to the Synthesis and Characterization of Clothianidin-2-S-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a comprehensive overview based on publicly available data. While detailed synthesis protocols for the parent compound, Clothianidin, are referenced from patent literature, a specific, publicly documented chemical synthesis method for its metabolite, Clothianidin-2-S-propanoic acid, is not available. The characterization methodologies presented are based on standard analytical techniques for compounds of this nature.
Introduction
Clothianidin-2-S-propanoic acid is a metabolite of the widely used neonicotinoid insecticide, Clothianidin. As a neuro-active insecticide, Clothianidin targets the nicotinic acetylcholine (B1216132) receptors in insects. The study of its metabolites is crucial for understanding its environmental fate, toxicological profile, and for the development of accurate analytical methods for residue monitoring. This technical guide provides an overview of the synthesis of the parent compound, Clothianidin, and a detailed discussion on the characterization of Clothianidin-2-S-propanoic acid based on available data and standard analytical practices.
Synthesis of the Parent Compound: Clothianidin
The synthesis of Clothianidin has been described in various patents. One common method involves the reaction of 2-chloro-5-chloromethylthiazole (B146395) with N-methyl-N'-nitroguanidine. A representative synthesis process is outlined below.
Representative Synthesis of Clothianidin
A common industrial synthesis route for Clothianidin involves the condensation of 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine with 2-chloro-5-chloromethylthiazole, followed by acidic hydrolysis to yield Clothianidin.[1][2]
The process can be summarized in two main stages:
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Formation of an Intermediate: 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine is reacted with 2-chloro-5-chloromethylthiazole in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF). This reaction forms the intermediate 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine.[1]
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Hydrolysis to Clothianidin: The intermediate is then treated with a dilute acid, such as hydrochloric acid, to yield the final product, Clothianidin.[1]
The overall yield for this process is reported to be in the range of 89-90%, with a purity of approximately 99%.[1]
Formation of Clothianidin-2-S-propanoic acid: A Metabolic Pathway
Clothianidin undergoes metabolic transformation in various organisms. While the precise enzymatic pathway leading to Clothianidin-2-S-propanoic acid is not explicitly detailed in the provided search results, a plausible metabolic route can be hypothesized based on known biotransformation reactions of xenobiotics. The formation of this metabolite likely involves the substitution of the chlorine atom on the thiazole (B1198619) ring with a sulfur-containing moiety, followed by oxidation.
A proposed pathway involves the conjugation of Clothianidin with glutathione (B108866) (GSH), a common detoxification pathway. The resulting glutathione conjugate can then be further metabolized through the mercapturic acid pathway, which would involve cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation and subsequent oxidation of the sulfur-linked side chain to a propanoic acid.
Characterization of Clothianidin-2-S-propanoic acid
As a specific experimental characterization is not publicly available, this section outlines the standard analytical techniques that would be employed for the structural elucidation and purity assessment of Clothianidin-2-S-propanoic acid.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of Clothianidin-2-S-propanoic acid available from public databases.[3] For comparison, the experimental properties of the parent compound, Clothianidin, are also provided.
| Property | Clothianidin-2-S-propanoic acid (Computed) | Clothianidin (Experimental) |
| Molecular Formula | C9H13N5O4S2 | C6H8ClN5O2S |
| Molecular Weight | 319.4 g/mol | 249.68 g/mol [4] |
| IUPAC Name | 3-[[5-[[[(E)-N-methyl-N'-nitrocarbamimidoyl]amino]methyl]-1,3-thiazol-2-yl]sulfanyl]propanoic acid | (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine[5] |
| XLogP3 | 0.7 | 1.3 |
| Hydrogen Bond Donor Count | 3 | 2 |
| Hydrogen Bond Acceptor Count | 8 | 6 |
| Rotatable Bond Count | 6 | 4 |
| Exact Mass | 319.04089626 Da | 249.0087234 Da[4] |
| Topological Polar Surface Area | 186 Ų | 119 Ų |
| Heavy Atom Count | 20 | 15 |
| Water Solubility | - | 0.327 g/L at 20 °C[4] |
| Melting Point | - | 179 °C[6] |
Experimental Protocols for Characterization
The characterization of a reference standard like Clothianidin-2-S-propanoic acid would typically involve a suite of analytical techniques to confirm its identity, purity, and structure.
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector is a standard method for assessing the purity of Clothianidin and its metabolites.
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Objective: To determine the purity of the synthesized compound and quantify any impurities.
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Typical Column: A reverse-phase C18 column.
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Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.[7]
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Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., around 254 nm or 269 nm for Clothianidin and its metabolites).[7]
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Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and fragmentation pattern of the analyte.
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Objective: To confirm the molecular weight and obtain structural information from the fragmentation pattern.
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Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like Clothianidin and its metabolites.
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Analysis: The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+ or the deprotonated molecule [M-H]- of Clothianidin-2-S-propanoic acid. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
NMR spectroscopy is essential for the unambiguous structural elucidation of the molecule.
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Objective: To determine the complete chemical structure by analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei.
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Techniques:
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¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
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¹³C NMR: Provides information about the carbon skeleton of the molecule.
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2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms in the molecule.
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IR spectroscopy provides information about the functional groups present in the molecule.
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Objective: To identify characteristic functional groups such as C=O (from the carboxylic acid), N-H, C=N, and N-O (from the nitro group).
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Analysis: The IR spectrum would be analyzed for absorption bands corresponding to the vibrational frequencies of the functional groups present in Clothianidin-2-S-propanoic acid.
Conclusion
Clothianidin-2-S-propanoic acid is a key metabolite for understanding the environmental and biological impact of the insecticide Clothianidin. While a direct chemical synthesis protocol is not publicly documented, this guide provides a comprehensive overview of the synthesis of its parent compound and outlines the standard, robust analytical methodologies required for its characterization. The provided data and workflows serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development who are engaged in the study of neonicotinoid insecticides and their metabolites.
References
- 1. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 2. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]
- 3. Clothianidin-2-S-propanoic acid | C9H13N5O4S2 | CID 169494441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clothianidin | C6H8ClN5O2S | CID 86287519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Clothianidin - Wikipedia [en.wikipedia.org]
- 7. jfda-online.com [jfda-online.com]
